N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole core substituted at the 4-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a (1-(2-hydroxyethoxy)cyclopentyl)methyl moiety. This compound belongs to a class of heterocyclic sulfonamides known for their diverse pharmacological applications, including receptor antagonism and enzyme inhibition .
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S2/c18-8-9-21-14(6-1-2-7-14)10-15-23(19,20)12-5-3-4-11-13(12)17-22-16-11/h3-5,15,18H,1-2,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBSGUHMHDAGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=CC3=NSN=C32)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Benzo[c][1,2,5]thiadiazole-Sulfonamide Moieties
Several structurally related compounds highlight the impact of substituents on biological activity and physicochemical properties:
N-(3-Piperazin-1-yl-3-oxopropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (Compound 9) :
- Key Substituents : Piperazine and oxopropyl groups.
- Activity : Demonstrated M1 muscarinic acetylcholine receptor (mAChR) selectivity over M4 in a high-throughput screening study, a rare trait among analogs .
- Significance : The piperazine moiety may contribute to receptor interaction, suggesting that nitrogen-containing substituents enhance selectivity .
- N-(2-(5-Acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide: Key Substituents: Acetylthiophene ethyl group.
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] :
Physicochemical and Spectral Properties
- IR Spectroscopy : Analogs with C=S bonds (e.g., triazole-thiones ) show characteristic stretches at 1243–1258 cm⁻¹, while the absence of C=O bands in tautomeric forms confirms structural conversions .
- Molecular Weight : The target compound’s molecular weight is expected to exceed 350 g/mol based on structural similarity to N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (367.5 g/mol) .
Data Table: Key Comparative Features of Analogs
Q & A
Q. What mechanistic insights explain unexpected regioselectivity in electrophilic reactions?
- Methodological Answer : Steric hindrance from the cyclopentylmethyl group directs electrophiles to the sulfonamide nitrogen. Confirm via kinetic isotope effect (KIE) studies and H-N HMBC NMR to track bond formation .
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